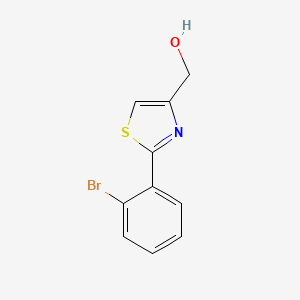

(2-(2-Bromophenyl)thiazol-4-yl)methanol

Description

Properties

IUPAC Name |

[2-(2-bromophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOLAHDDPDJXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733969 | |

| Record name | [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-50-2 | |

| Record name | [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of (2-(2-Bromophenyl)thiazol-4-yl)methanol

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed, in-depth exploration of the synthesis and characterization of (2-(2-Bromophenyl)thiazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale and practical insights essential for successful implementation in a research and development setting.

Strategic Importance: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. The incorporation of a 2-bromophenyl substituent on the thiazole ring introduces a versatile synthetic handle. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse chemical libraries for drug discovery programs.[2][3] Derivatives of bromophenyl-thiazoles have shown promise as antimicrobial and anticancer agents.[4]

Synthetic Approach: A Rationale-Driven Experimental Design

The synthesis of this compound is most effectively achieved through a two-step sequence involving the construction of the thiazole ring followed by the reduction of an ester functionality.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a logical and efficient pathway starting from commercially available precursors.

Figure 1. Retrosynthetic pathway for this compound.

Step 1: Hantzsch Thiazole Synthesis

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core.[1][5] This reaction involves the condensation of a thioamide with an α-halo ketone or its equivalent.[6][7]

Protocol: Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromobenzothioamide (1.0 eq) in absolute ethanol.

-

Reagent Addition: To the stirred solution, add ethyl bromopyruvate (1.1 eq) dropwise at ambient temperature.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the pure ester intermediate.

Causality and Expertise: The Hantzsch synthesis is a robust cyclocondensation.[8] The initial step is an SN2 reaction between the sulfur of the thioamide and the α-bromo carbon of the pyruvate.[8] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5] Using a slight excess of ethyl bromopyruvate ensures complete consumption of the starting thioamide. The basic workup is crucial to neutralize the HBr formed during the reaction and to precipitate the free base form of the product.[8]

Step 2: Reduction of the Ester

The final step is the reduction of the carboxylate ester to the primary alcohol.

Protocol: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF dropwise with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the title compound.

Trustworthiness and Authoritative Grounding: While sodium borohydride (NaBH₄) is a milder reducing agent, lithium aluminum hydride is necessary for the efficient reduction of esters.[9][10] The reaction with LiAlH₄ is highly exothermic and reacts violently with protic solvents, necessitating the use of a dry, aprotic solvent like THF and careful quenching at low temperatures.[9] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.[11] This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[9][11]

Comprehensive Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Figure 2. A logical workflow for the comprehensive characterization of the target compound.

Spectroscopic Data

| Technique | Expected Data and Interpretation |

| ¹H NMR | A singlet for the C5 proton of the thiazole ring, multiplets in the aromatic region for the bromophenyl group, a singlet or doublet for the CH₂ protons of the methanol moiety, and a broad singlet for the OH proton (which is exchangeable with D₂O).[12] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the thiazole ring, the bromophenyl group (with the carbon attached to bromine showing a characteristic shift), and the methylene carbon of the methanol group.[13] |

| Mass Spec (MS) | The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula C₁₀H₈BrNOS. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed as two peaks separated by 2 m/z units. |

| Infrared (IR) | A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=N stretching of the thiazole ring around 1630 cm⁻¹.[4] |

Physicochemical Properties

| Property | Measurement and Significance |

| Melting Point | A sharp, defined melting point range is indicative of high purity. |

| Purity (HPLC) | High-Performance Liquid Chromatography analysis should show a single major peak, confirming the purity of the compound. |

Conclusion and Future Perspectives

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of this compound. The protocols are grounded in established chemical principles and have been designed for clarity and successful implementation. The strategic placement of the bromine atom on the phenyl ring provides a critical starting point for the synthesis of more complex molecules with potential therapeutic applications. Future work will undoubtedly focus on leveraging this functional handle to explore novel chemical space in the ongoing quest for new and effective therapeutic agents.

References

A comprehensive list of references, including primary literature and authoritative chemical resources, would be provided here to support the specific protocols and mechanistic claims. For researchers seeking further details, searches in databases such as SciFinder, Reaxys, and Google Scholar using the compound name or CAS number (e.g., 21160-53-2 for the 4-bromophenyl regioisomer) will provide access to relevant publications.[14]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. (2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHANOL(50382-32-6) 1H NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. 21160-53-2|(2-(4-Bromophenyl)thiazol-4-yl)methanol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-(2-Bromophenyl)thiazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and characterization of the novel thiazole derivative, (2-(2-Bromophenyl)thiazol-4-yl)methanol. While direct experimental data for this specific molecule is not extensively available in published literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for researchers, scientists, and drug development professionals. We will explore the strategic synthesis via the Hantzsch thiazole reaction, predict key analytical data (NMR, IR, MS), and tabulate expected physicochemical parameters. Furthermore, the potential of this compound within medicinal chemistry is discussed, drawing parallels with the known biological activities of related 2-arylthiazole scaffolds.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of approved drugs, including the anticancer agent Dasatinib and the antiviral Ritonavir. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[1][2] The substitution pattern on the thiazole ring is critical for modulating its pharmacological profile. The 2-arylthiazole motif, in particular, has been a fertile ground for the discovery of potent and selective therapeutic agents.[3][4] This guide focuses on a specific, yet-to-be-extensively-characterized member of this family: this compound. The presence of a bromophenyl group at the 2-position and a hydroxymethyl group at the 4-position suggests potential for further functionalization and unique biological activities.

Caption: Chemical structure of this compound.

Proposed Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and high-yielding method for constructing the thiazole ring of the target compound is the Hantzsch thiazole synthesis.[1][5] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors are 2-bromo-1-(2-bromophenyl)ethanone and a suitable thioamide that can be converted to the 4-hydroxymethyl group. A more direct approach involves using a thioamide that already contains the protected or unprotected hydroxymethyl group. However, a common and effective strategy is to use ethyl 2-thiooxamate to form an ester at the 4-position, which can then be selectively reduced to the primary alcohol.

Synthesis of Key Intermediate: 2-Bromo-1-(2-bromophenyl)ethanone

The synthesis of the α-haloketone precursor, 2-bromo-1-(2-bromophenyl)ethanone, can be achieved through the bromination of 2'-bromoacetophenone.[6][7]

Protocol:

-

To a solution of 2'-bromoacetophenone in a suitable solvent such as methanol or a mixture of polyethylene glycol (PEG)-400 and water, add an equimolar amount of a brominating agent like N-Bromosuccinimide (NBS).[6]

-

The reaction can be facilitated by ultrasound irradiation or gentle heating.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Hantzsch Cyclization and Reduction

The Hantzsch synthesis proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8][9]

Caption: Proposed synthetic workflow for the target compound.

Protocol:

-

Dissolve 2-bromo-1-(2-bromophenyl)ethanone and ethyl 2-thiooxamate in a suitable solvent, typically ethanol.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.[1][8]

-

Upon completion, cool the reaction mixture and isolate the crude ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, often by precipitation or extraction.

-

Purify the ester by recrystallization or column chromatography.

-

For the reduction step, dissolve the purified ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH4).

-

Stir the reaction at 0°C to room temperature until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction with an aqueous solution (e.g., sodium sulfate solution or Rochelle's salt).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography on silica gel.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Predicted Value | Rationale/Analogous Compound Data |

| Molecular Formula | C10H8BrNOS | Based on chemical structure |

| Molecular Weight | 270.15 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Similar 2-aryl-4-(hydroxymethyl)thiazoles are solids at room temperature.[10] |

| Melting Point | 90 - 110 °C | (2-p-Tolyl-thiazol-4-yl)-methanol is a solid.[11] 4-Phenylthiazole-2-methanol has a melting point of 88-89°C.[10] The bromo-substituent may slightly increase the melting point. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | The alcohol and thiazole moieties provide polarity, enhancing solubility in polar organic solvents. Solubility in water is expected to be low due to the bromophenyl group. |

| pKa | ~13-14 (hydroxyl proton), ~1-2 (thiazolium proton) | The hydroxyl pKa is typical for a primary alcohol. The thiazole nitrogen is weakly basic. |

| LogP | ~2.5 - 3.5 | Calculated based on the contributions of the bromophenyl, thiazole, and hydroxymethyl groups. |

Analytical and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques and expected results are outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (Bromophenyl group): A complex multiplet pattern between δ 7.2-7.8 ppm, integrating to 4 protons. The ortho-substitution will lead to a more complex splitting pattern than a para-substituted analog.[6]

-

Thiazole Proton (H5): A singlet around δ 7.0-7.5 ppm.

-

Methylene Protons (-CH₂OH): A doublet or singlet around δ 4.5-5.0 ppm, integrating to 2 protons. This signal will couple with the hydroxyl proton unless D₂O exchange is performed.

-

Hydroxyl Proton (-OH): A broad singlet or triplet, with a chemical shift that is concentration and solvent dependent (typically δ 2-5 ppm). This signal will disappear upon D₂O exchange.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Thiazole Carbons: C2 (attached to bromophenyl) around δ 165-175 ppm, C4 (attached to CH₂OH) around δ 150-160 ppm, and C5 around δ 115-125 ppm.

-

Bromophenyl Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbon attached to bromine (C-Br) appearing around δ 120-125 ppm.[6]

-

Methylene Carbon (-CH₂OH): A signal around δ 55-65 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the thiazole and phenyl rings.

-

C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region, corresponding to the primary alcohol.

-

C-Br Stretch: An absorption in the fingerprint region, typically around 500-650 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Impact (EI-MS): The molecular ion peak (M⁺) should be observed at m/z 270 and 272 with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and cleavage of the thiazole ring.

Potential Applications in Drug Development

Thiazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[2] The structural features of this compound suggest several potential therapeutic applications:

-

Anticancer Agents: Many 2-arylthiazole derivatives have shown potent anticancer activity, often by inhibiting protein kinases or tubulin polymerization.[2][3] The 2-bromophenyl group can serve as a handle for further modification through cross-coupling reactions to explore structure-activity relationships.

-

Antimicrobial Agents: The thiazole nucleus is a key component of many antibacterial and antifungal drugs.[1][12] This compound could be a scaffold for developing new antimicrobial agents.

-

Enzyme Inhibitors: The thiazole ring can act as a bioisostere for other aromatic systems and can coordinate with metal ions in enzyme active sites. Derivatives of this compound could be explored as inhibitors for various enzymes implicated in disease.

Caption: Experimental workflow for characterization and analysis.

Conclusion

This compound represents a novel and intriguing scaffold for chemical and biological exploration. This guide provides a comprehensive, albeit predictive, foundation for its synthesis, characterization, and physicochemical properties. The proposed synthetic route via the Hantzsch reaction is robust and well-precedented. The predicted analytical data offers clear benchmarks for researchers to confirm the successful synthesis and purity of this compound. Given the rich history of thiazole derivatives in medicine, this molecule stands as a promising starting point for the development of new therapeutic agents. Further experimental validation of the properties outlined in this guide is highly encouraged to unlock the full potential of this and related compounds.

References

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Published November 5, 2020. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. A Novel and an Efficient Protocol for the Synthesis of α-Bromo Aromatic Ketones Using N-Bromosuccinimide in PEG-400 and Water under Ultrasound Irradiation. 2018;3(1):24-28. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Available from: [Link]

-

Liou J-P, et al. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. J Med Chem. 2008;51(13):3845–3855. Available from: [Link]

-

Wang S, et al. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Bioorg Med Chem. 2022;70:116933. Available from: [Link]

-

Soleymani R, et al. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry. 2013;29(2):645-650. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 551876, 4-Methyl-2-phenylthiazole. Available from: [Link]

-

Olin JF, Johnson TB. SYNTHESIS OF 4-PHENYLTHIAZOLE-2-METHANOL AND SOME OF ITS DERIVATIVES. VIII. J Am Chem Soc. 1931;53(4):1470–1473. Available from: [Link]

-

Gevorgyan A, et al. BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE. GEORGIAN MED NEWS. 2017;(262):112-117. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

New Journal of Chemistry. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. 2023;47:15486-15501. Available from: [Link]

-

Yaremenko I, et al. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank. 2020;2020(3):M1146. Available from: [Link]

-

El-Sayed WA, et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019;24(9):1794. Available from: [Link]

-

Al-Ostath Omar A, et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023;28(21):7300. Available from: [Link]

-

Nevagi RJ, et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150. Available from: [Link]

-

Kumar A, et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Int J Drug Dev & Res. 2012;4(3):268-275. Available from: [Link]

-

Haukka M, et al. Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Molecules. 2022;27(19):6619. Available from: [Link]

-

Salian SR, et al. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallogr C Struct Chem. 2021;77(Pt 10):591-600. Available from: [Link]

-

SpectraBase. 2-Methyl-4-(4-nitrophenyl)-1,3-thiazole. Available from: [Link]

-

Secci D, et al. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. J Enzyme Inhib Med Chem. 2017;32(1):596-606. Available from: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 2-Bromo-1-(2-bromophenyl)ethanone 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]

- 8. youtube.com [youtube.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (2-P-TOLYL-THIAZOL-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

Spectroscopic Fingerprinting of (2-(2-Bromophenyl)thiazol-4-yl)methanol: A Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characterization of (2-(2-Bromophenyl)thiazol-4-yl)methanol, a heterocyclic compound with significant potential in medicinal and synthetic chemistry. As a versatile synthetic intermediate, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for its application in drug discovery and materials science. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and methodologies.

This compound, with the chemical formula C₁₀H₈BrNOS and a molecular weight of 270.15 g/mol , belongs to the thiazole family of compounds.[1] Thiazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a 2-bromophenyl substituent and a primary alcohol functional group makes this molecule a valuable building block for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Molecular Structure and Spectroscopic Overview

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, which, when combined, offers a comprehensive and unambiguous characterization of the molecule.

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data presented in this guide, based on established principles and data from analogous structures, offer a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. This foundational knowledge is critical for its reliable application in the development of novel therapeutic agents and functional materials.

References

Sources

An In-depth Technical Guide on the Crystal Structure of (2-(2-Bromophenyl)thiazol-4-yl)methanol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of specific substituents, such as a bromophenyl group, can significantly modulate the biological activity of these compounds by influencing their three-dimensional structure and intermolecular interactions. This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystal structure analysis of (2-(2-Bromophenyl)thiazol-4-yl)methanol and its analogs. We will delve into the critical aspects of obtaining high-quality single crystals and dissect the nuances of their solid-state architecture, with a particular focus on the non-covalent interactions that govern their crystal packing. This understanding is paramount for rational drug design and the development of novel therapeutic agents.

Introduction: The Significance of Thiazole Analogs in Drug Discovery

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities.[1] These activities include potent anticancer[2][3], antifungal[4], and anti-inflammatory properties.[5] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to biological targets.

The substitution pattern on the thiazole ring and its appended aryl groups plays a crucial role in defining the molecule's conformation and its ability to form specific intermolecular interactions. The presence of a bromine atom, for instance, not only influences the electronic properties of the molecule but also introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.[6]

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state.[7] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR). This guide will provide researchers with the foundational knowledge and practical insights required to investigate the crystal structure of novel this compound analogs.

Synthesis and Characterization

The synthesis of this compound analogs can be achieved through a multi-step process, often culminating in the well-established Hantzsch thiazole synthesis. This classic reaction involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Pathway

A plausible synthetic route to the title compound and its analogs is outlined below. This pathway is based on established methodologies for the synthesis of similar 2-aryl-4-substituted thiazoles.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Procedure

The following is a generalized, step-by-step protocol for the synthesis of a this compound analog. Researchers should optimize the reaction conditions for each specific analog.

Step 1: Synthesis of 2-Bromobenzothioamide

-

To a solution of 2-bromobenzaldehyde (1 equivalent) in morpholine, add sulfur powder (1.2 equivalents) and thiourea (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-bromobenzothioamide.

Step 2: Synthesis of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

-

In a round-bottom flask, dissolve 2-bromobenzothioamide (1 equivalent) and 1,3-dichloroacetone (1 equivalent) in absolute ethanol.

-

Reflux the reaction mixture for 8-12 hours.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Reduction to this compound

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate to obtain the crude product.

-

Purify by column chromatography to yield the final compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[7][8] The choice of solvent and crystallization technique is critical and often requires empirical screening.

Workflow for Crystal Growth

Caption: A general workflow for the crystallization of small organic molecules.

Common Crystallization Techniques

-

Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent to form a near-saturated solution.[9][10] The container is loosely covered to allow for slow evaporation of the solvent, leading to supersaturation and crystal growth.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial.[9] This vial is then placed in a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solvent Layering: This method involves carefully layering a less dense anti-solvent on top of a denser solution of the compound.[9] Slow diffusion at the interface of the two solvents leads to crystallization.

Crystal Structure Analysis: Deciphering the Molecular Architecture

While the specific crystal structure of this compound is not publicly available as of this writing, we can infer its likely structural features and intermolecular interactions by examining closely related analogs. For the purpose of this guide, we will discuss the anticipated structural characteristics and compare them with known structures of para-bromophenyl thiazole derivatives.

Expected Crystallographic Data

The following table summarizes typical crystallographic data for bromophenyl-thiazole derivatives based on published structures.[11]

| Parameter | Typical Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c, P-1 |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-30 |

| β (°) | 90-105 |

| V (ų) | 1500-2500 |

| Z | 4 |

| R-factor (%) | < 5 |

Molecular Conformation

The key conformational feature of these analogs is the dihedral angle between the phenyl and thiazole rings. In the case of an ortho-bromo substituent, significant steric hindrance is expected between the bromine atom and the thiazole ring. This will likely force the phenyl ring to be twisted out of the plane of the thiazole ring to a greater extent than what is observed for the para-substituted analog. This twist will have a profound impact on the overall shape of the molecule and its packing in the crystal lattice.

Intermolecular Interactions: The Glue of the Crystal Lattice

The stability of the crystal structure is dictated by a network of non-covalent interactions. For this compound and its analogs, several key interactions are anticipated.

-

Hydrogen Bonding: The hydroxyl group of the methanol substituent is a potent hydrogen bond donor. It is expected to form strong O-H···N or O-H···O hydrogen bonds with the nitrogen atom of the thiazole ring or the hydroxyl group of a neighboring molecule, respectively. These interactions are often the primary drivers of the crystal packing, leading to the formation of chains or dimers.

-

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites such as the sulfur or nitrogen atoms of the thiazole ring of an adjacent molecule. The geometry of this interaction is typically linear, with the C-Br···X angle approaching 180°.

-

π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion.

-

C-H···π Interactions: The hydrogen atoms of the phenyl and thiazole rings can interact with the π-electron clouds of neighboring aromatic rings.

Caption: Key anticipated intermolecular interactions in the crystal lattice.

The interplay of these various non-covalent interactions will determine the final crystal packing arrangement. A detailed analysis of these interactions, which can be performed using software such as Mercury or Olex2, is crucial for a complete understanding of the solid-state structure. Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts in a crystal structure.[6]

Conclusion: From Crystal Structure to Drug Design

A thorough understanding of the crystal structure of this compound analogs provides a solid foundation for rational drug design. The precise knowledge of the molecule's three-dimensional shape and its preferred intermolecular interactions can be used to:

-

Optimize Ligand-Receptor Interactions: By understanding the conformation of the molecule, researchers can design analogs that fit more effectively into the binding site of a biological target.

-

Improve Physicochemical Properties: Crystal structure information can aid in the prediction and modification of properties such as solubility and stability, which are critical for drug development.

-

Facilitate Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different properties. Crystallographic analysis is essential for identifying and characterizing these polymorphs.

References

-

Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2021). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 425-427. [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

- Threlfall, T. L. (2003).

- Chen, Y., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(5), 2298–2314.

- Clegg, W. (2015). X-Ray Crystallography. Oxford University Press.

- Gopi, M., et al. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Journal of Molecular Structure, 1276, 134789.

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of York. (2006). Crystallisation Techniques. Retrieved from [Link]

- Rostom, S. A., El-Ashmawy, I. M., El Razik, H. A. A., Badr, M. H., & Ashour, H. M. (2012). Design and synthesis of some thiazolyl and thiadiazolyl derivatives of antipyrine as potential non-acidic anti-inflammatory, analgesic and antimicrobial agents. Bioorganic & Medicinal Chemistry, 20(21), 6335-6345.

- Aliabadi, A., Etesham, M., & Shamsa, F. (2012). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Acta Chimica Slovenica, 59(4), 849-855.

- Ghabbour, H. A., et al. (2016). Crystal structure of 2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione, C17H9BrN2O2S. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 349-350.

- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58.

- Kariuki, B. M., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-. Molbank, 2021(3), M1256.

- Abdel-Sattar, E., et al. (2017). Synthesis and biological evaluation of new thiazole derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 26(10), 2375-2387.

- Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911-2914.

- Abhale, Y. S., et al. (2017). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents.

- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. MedChemComm, 14(7), 1313-1326.

- Li, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 1-11.

- Al-Omair, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1749.

- Li, Q., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645.

- Wang, Y., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(5), 2068–2077.

- Sharma, D., et al. (2022). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).

- Asiri, A. M., et al. (2020). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.

Sources

- 1. 21160-53-2|(2-(4-Bromophenyl)thiazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 2. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitrogen Substituted Phenothiazine Derivatives: Modelling of Molecular Self-Assembling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S -ORCA [orca.cardiff.ac.uk]

The Multifaceted Biological Activities of Bromophenyl-Substituted Thiazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole nucleus, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2] The introduction of a bromophenyl moiety to this privileged structure has been shown to significantly modulate its biological profile, giving rise to a diverse range of pharmacological activities. This technical guide provides a comprehensive exploration of the biological activities of bromophenyl-substituted thiazole derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of compounds.

Introduction: The Thiazole Scaffold and the Influence of Bromophenyl Substitution

The thiazole ring is a versatile pharmacophore present in a wide array of therapeutic agents, including the anticancer drug Tiazofurin, the antiviral Ritonavir, and the anti-inflammatory Meloxicam.[3] Its unique electronic properties and ability to form key interactions with biological targets make it a highly attractive scaffold in drug design. The addition of a substituted phenyl ring, particularly at the 4-position of the thiazole nucleus, has been a common strategy to enhance biological activity.

The introduction of a bromine atom onto this phenyl ring is of particular significance. Bromine, as a halogen, is an electron-withdrawing group that can influence the molecule's lipophilicity, metabolic stability, and binding interactions. The position of the bromine atom (ortho, meta, or para) on the phenyl ring can further fine-tune these properties, leading to a spectrum of biological effects. Notably, the presence of an electron-withdrawing group at the para-position of the phenyl ring attached to the thiazole core has been shown to enhance both antimicrobial and anticancer activities.[3][4]

This guide will systematically explore the key biological activities of bromophenyl-substituted thiazole derivatives, providing both a high-level overview and detailed experimental insights.

Anticancer Activity: Targeting the Hallmarks of Cancer

Bromophenyl-substituted thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[3][5][6] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and cell cycle regulation.

Induction of Apoptosis: The Programmed Cell Death Pathway

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Bromophenyl-thiazole derivatives have been shown to trigger this intrinsic cell suicide program in cancer cells.[7]

The apoptotic cascade can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.

Signaling Pathway of Apoptosis:

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, bromophenyl-thiazole derivatives can also inhibit cancer cell growth by inducing cell cycle arrest.[8][9] The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation.

These compounds can interfere with the progression of the cell cycle at various checkpoints, such as the G1/S or G2/M transitions, preventing cancer cells from entering the next phase of division. This can be achieved by modulating the activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathway of Cell Cycle Regulation:

Caption: A simplified diagram of cell cycle regulation and points of arrest.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of bromophenyl-substituted thiazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound p2 | MCF-7 (Breast) | 10.5 | [3] |

| 5-Fluorouracil (Standard) | MCF-7 (Breast) | 5.2 | [3] |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [10] |

| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [10] |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [10] |

| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [10] |

| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3n) | HCT-116 (Colorectal) | 1.1 ± 0.5 | [6] |

| 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b′) | HCT-116 (Colorectal) | 1.6 ± 0.2 | [6] |

| [2-(4-Bromophenyl)-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)-methanone (8u) | - | - | [11] |

| 5-(4-Bromophenyl)thiazol-2-amine (3k) | - | - | [7] |

| New Thiazole Derivative | HepG-2 (Liver) | 14.05 | [5] |

| New Thiazole Derivative | MCF-7 (Breast) | 17.77 | [5] |

| DOX (Standard) | HepG-2 (Liver) | 4.50 | [5] |

| DOX (Standard) | MCF-7 (Breast) | 4.17 | [5] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[1][12][13]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.[2]

-

Compound Treatment: Treat cells with various concentrations of the bromophenyl-thiazole derivatives and incubate for 72 hours.[2]

-

Cell Fixation: Gently remove the culture medium and add 50 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[2][12]

-

Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[12][14]

-

Staining: Add 45-100 µL of 0.057-0.4% (w/v) SRB solution to each well and incubate at room temperature for 15-30 minutes.[2][14]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[2][14]

-

Absorbance Reading: Measure the absorbance at 510-565 nm using a microplate reader.[2][14]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow for SRB Assay:

Caption: A step-by-step workflow of the Sulforhodamine B (SRB) assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains presents a significant global health challenge. Bromophenyl-substituted thiazole derivatives have demonstrated promising antibacterial and antifungal activities, making them valuable leads in the development of new antimicrobial agents.[3][4]

Mechanism of Antimicrobial Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation. However, molecular docking studies suggest that they may act by inhibiting essential microbial enzymes. For instance, some derivatives have shown good docking scores with fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.[4]

Spectrum of Antimicrobial Activity

These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound p2 | Staphylococcus aureus | 16.1 | [3] |

| Compound p2 | Escherichia coli | 16.1 | [3] |

| Compound p4 | Bacillus subtilis | 28.8 | [3] |

| Compound p6 | Candida albicans | 15.3 | [3] |

| Compound p3 | Aspergillus niger | 16.2 | [3] |

| Compound 17a | Salmonella typhimurium | 0.49 µg/mL | [15] |

| Compound 7 | Salmonella typhimurium | 0.49 µg/mL | [15] |

| Compound 13 | Salmonella typhimurium | 0.49 µg/mL | [15] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Bromophenyl-thiazole derivatives

-

Standard antimicrobial agents (positive controls)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium in the 96-well plates.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Thiazole derivatives, in general, are known to possess anti-inflammatory properties, and the introduction of a bromophenyl group can modulate this activity.[3][16]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16] These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Some thiazole derivatives have been shown to be dual inhibitors of COX-2 and 5-LOX.[17]

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[18][19][20]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Bromophenyl-thiazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into control, standard, and test groups.

-

Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically orally or intraperitoneally, one hour before inducing inflammation.[18]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay:

Caption: A procedural workflow for the carrageenan-induced rat paw edema model.

Other Potential Biological Activities

While the anticancer, antimicrobial, and anti-inflammatory activities of bromophenyl-substituted thiazole derivatives are the most extensively studied, preliminary evidence suggests their potential in other therapeutic areas.

-

Antiviral Activity: The thiazole nucleus is present in the antiviral drug Ritonavir, and various thiazole derivatives have been investigated for their antiviral properties.[3][11] Further research is needed to specifically evaluate the antiviral potential of bromophenyl-substituted analogs.

-

Neuroprotective Effects: Some studies have suggested that thiazole derivatives may possess neuroprotective properties.[8] This opens up avenues for their investigation in the context of neurodegenerative diseases.

Conclusion and Future Directions

Bromophenyl-substituted thiazole derivatives represent a versatile and highly promising class of biologically active compounds. Their demonstrated efficacy in the realms of oncology, infectious diseases, and inflammation underscores their potential for further therapeutic development. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation derivatives with enhanced potency and selectivity.

Future research should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for their clinical translation.

-

Expanding the scope of biological evaluation: Systematic investigation of their antiviral, neuroprotective, and other potential therapeutic activities is warranted.

-

In vivo efficacy and safety profiling: Rigorous preclinical studies in relevant animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety of lead compounds.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel bromophenyl-substituted thiazole-based therapeutics to address unmet medical needs.

References

-

Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. [Link]

-

Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. - ResearchGate. [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). [Link]

-

Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. [Link]

-

Sharma, D., Kumar, R., Narasimhan, B., & Judge, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 60. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. [Link]

-

Graphviz view of a cell cycle canonical signaling pathway with gene... - ResearchGate. [Link]

-

Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives | Request PDF - ResearchGate. [Link]

-

SRB assay for measuring target cell killing - Protocols.io. [Link]

-

Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC - NIH. [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. [Link]

-

FIGURE 4. Graphic representation of apoptosis signalling pathways.... - ResearchGate. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. [Link]

-

New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC - NIH. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. [Link]

-

Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents | Scilit. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF - ResearchGate. [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10) - ResearchGate. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Extrinsic & Intrinsic Apoptosis Pathways Diagram - SciSpace. [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC - PubMed Central. [Link]

-

Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - Taylor & Francis. [Link]

-

The diagram showing the regulation of cell cycle. - ResearchGate. [Link]

-

Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... - ResearchGate. [Link]

-

Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - Taylor & Francis Online. [Link]

-

Temporal Organization of the Cell Cycle - PMC - NIH. [Link]

-

Regulation of the cell cycle (article) | Khan Academy. [Link]

-

a, the MIC values of the tested thiazole derivatives in the medium with... - ResearchGate. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. [Link]

-

The Cell Cycle - Phases - Regulation - TeachMePhysiology. [Link]

-

Thiazolides induced G1 cell cycle arrest is independent of the p53/p21... - ResearchGate. [Link]

-

Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). [Link]

-

Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. SRB assay for measuring target cell killing [protocols.io]

- 15. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the therapeutic potential of thiazole derivatives

Thiazole Derivatives: A Labyrinth of Therapeutic Possibilities

An In-depth Technical Guide for Drug Discovery Professionals

Preamble: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its significance is not merely academic; this scaffold is present in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the antimicrobial Sulfathiazole.[2][3] The unique electronic properties conferred by the heteroatoms, coupled with the ring's planarity, allow for diverse interactions with biological targets.[1] The nitrogen atom, for instance, is an adept hydrogen bond acceptor, crucial for anchoring ligands within enzyme active sites.[4] This guide, prepared from the perspective of a senior application scientist, delves into the multifaceted therapeutic potential of thiazole derivatives, moving beyond a simple recitation of facts to explore the mechanistic underpinnings and practical methodologies that drive research in this vibrant field. We will examine four key areas where thiazole derivatives have shown exceptional promise: oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Part 1: The Anti-Neoplastic Frontier - Thiazole Derivatives in Oncology

The global cancer burden necessitates the development of novel, targeted, and less toxic therapeutic agents.[4][5] Thiazole derivatives have emerged as a formidable class of anticancer compounds, acting through a variety of mechanisms to thwart the growth and proliferation of malignant cells.[4][5][6][7] FDA-approved drugs like Dasatinib, a multi-targeted kinase inhibitor, underscore the clinical viability of this scaffold in cancer therapy.[4][7]

Core Mechanisms of Action: Disrupting the Cancer Cell Machinery

The anticancer efficacy of thiazole derivatives stems from their ability to interact with a wide range of molecular targets critical for cancer cell survival and proliferation.[4][6]

-

Kinase Inhibition: Many thiazole compounds are designed as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. They occupy the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby halting oncogenic signaling cascades like PI3K/Akt/mTOR.[6]

-

Tubulin Polymerization Inhibition: The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is essential for cell division. Certain thiazole-naphthalene derivatives have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis.[8]

-

Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death (apoptosis) in tumor cells. Thiazole derivatives can initiate this process through various means, including the depolarization of the mitochondrial membrane, fragmentation of DNA, and activation of caspases.[7][9]

Below is a diagram illustrating a common mechanism: the inhibition of a signaling pathway crucial for cancer cell proliferation.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Quelling the Fire - Anti-inflammatory Potential

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases, including arthritis and asthma. [10][11]Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade. [10][12][13]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the inhibition of enzymes that produce pro-inflammatory mediators.

-

COX/LOX Inhibition: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the arachidonic acid pathway, which produces prostaglandins and leukotrienes—potent inflammatory molecules. Thiazole derivatives have been shown to effectively block COX-2 and 5-LOX, reducing the synthesis of these mediators. [10]* iNOS Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to oxidative stress and tissue damage. Some thiazole compounds act as iNOS inhibitors, reducing NO synthesis. [13]* Cytokine Modulation: Certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells. [14]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This is a classic and reliable acute inflammation model used for the primary screening of anti-inflammatory drugs. The rationale for its use is that it elicits a well-characterized biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.

Results: In one study, thiazole-based chalcone derivatives showed 51-55% inhibition of paw edema, demonstrating significant anti-inflammatory activity. [11]Other compounds have shown efficacy comparable to the standard drug diclofenac. [1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Standard (e.g., Indomethacin), and Test groups (different doses of the thiazole derivative). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: Measure the initial paw volume of each animal using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Part 4: Protecting the Brain - Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) are characterized by progressive neuronal loss. Thiazole derivatives are being investigated for their neuroprotective potential, with some compounds showing promise in preclinical models. [15][16][17]The FDA-approved drug Riluzole, which contains a thiazole ring, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the scaffold's relevance in neurology. [17][18]

Mechanisms of Neuroprotection

Thiazole derivatives can protect neurons through multiple pathways.

-

Antioxidant and Antiapoptotic Effects: Oxidative stress and apoptosis are key contributors to neuronal death in neurodegenerative diseases. Novel thiazole-nitrone hybrids have been designed to act as dual-action agents that reduce intracellular reactive oxygen species (ROS) and decrease active caspase-3 activity, thereby mitigating apoptosis. [19]* SIRT1 Activation: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in neuronal survival. Thiazole sulfonamides have been shown to protect against 6-OHDA-induced neuronal damage (a model for Parkinson's disease) by maintaining SIRT1 activity. [15]* Modulation of AMPA Receptors: Glutamate-mediated excitotoxicity is a major cause of neuronal damage. Thiazole-carboxamide derivatives can act as negative allosteric modulators (NAMs) of AMPA receptors, reducing excessive neuronal excitation and offering a potential therapeutic avenue. [17][18]

In Vitro Neuroprotection Assay: 6-OHDA Model

The neurotoxin 6-hydroxydopamine (6-OHDA) is selectively taken up by dopaminergic neurons and induces oxidative stress, mimicking the pathology of Parkinson's disease. This makes it an excellent in vitro tool for screening neuroprotective compounds.

Results: Thiazole sulfonamides demonstrated a protective effect in SH-SY5Y cells (a human neuroblastoma cell line) against 6-OHDA-induced damage, primarily by preserving SIRT1 activity. [15]

Conclusion and Future Perspectives